2,2-Dimethylpropanecarbonylisocyanate
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Overview
Description
2,2-Dimethylpropanecarbonylisocyanate is an organic compound characterized by the presence of an isocyanate group attached to a 2,2-dimethylpropanecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropanecarbonylisocyanate typically involves the reaction of 2,2-dimethylpropanoyl chloride with sodium azide, followed by the Curtius rearrangement. The reaction conditions generally include:
Temperature: The reaction is often carried out at elevated temperatures to facilitate the rearrangement.
Solvent: Common solvents used include toluene or dichloromethane.
Catalysts: Catalysts such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropanecarbonylisocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Alcohols, amines, and water are typical nucleophiles that react with the isocyanate group.
Major Products
The major products formed from these reactions include:
Ureas: Formed through the reaction with amines.
Carbamates: Resulting from the reaction with alcohols.
Amines: Produced via reduction reactions.
Scientific Research Applications
2,2-Dimethylpropanecarbonylisocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of protein functions and interactions.
Industry: The compound is used in the production of polymers and other advanced materials, contributing to the development of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which 2,2-Dimethylpropanecarbonylisocyanate exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, facilitating the modification of their structure and function.
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with similar reactivity but different physical properties.
Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of polyurethanes.
Toluene diisocyanate: An aromatic diisocyanate with applications in the production of flexible foams.
Uniqueness
2,2-Dimethylpropanecarbonylisocyanate is unique due to its specific structural features, which confer distinct reactivity and stability compared to other isocyanates. Its branched structure provides steric hindrance, influencing its reactivity and making it suitable for specialized applications in organic synthesis and materials science.
Properties
IUPAC Name |
3,3-dimethylbutanoyl isocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)4-6(10)8-5-9/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLDZBKKCHPQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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